REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(=O)([O-])O.[Na+].[CH3:15][O:16][C:17](=[O:21])[CH:18](Br)[CH3:19]>>[CH3:15][O:16][C:17](=[O:21])[CH:18]([NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C)Br)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
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Details
|
the darkly coloured reaction mixture is filtered
|
Type
|
DISTILLATION
|
Details
|
the excess α-bromopropionic acid methyl ester is distilled off in a water-jet vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue remaining is fractionally distilled in high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)NC1=C(C=CC=C1C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |